molecular formula C8H4Cl2F2O3 B2527646 3,5-dichloro-2-(difluoromethoxy)benzoic Acid CAS No. 790270-78-9

3,5-dichloro-2-(difluoromethoxy)benzoic Acid

Cat. No.: B2527646
CAS No.: 790270-78-9
M. Wt: 257.01
InChI Key: MJFYTVSXNGKBPI-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethoxy)benzoic Acid is a benzoic acid derivative offered for research purposes as a chemical reference standard and synthetic building block. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is part of a class of substituted benzoic acids that serve as key intermediates in medicinal chemistry. While specific biological data for this exact molecule may be limited, research on highly similar structural analogs indicates significant potential. For instance, aromatic compounds bearing 3,5-dichloro and alkoxy substitutions have been identified as privileged scaffolds in the development of novel antifungal agents . Specifically, such compounds have been explored as inhibitors of fungal sphingolipid glucosylceramide (GlcCer) synthesis, a promising target for next-generation antifungals . The presence of the difluoromethoxy group at the 2-position is a notable feature, as this moiety is often used in drug discovery to modulate properties like metabolic stability and membrane permeability. As a research chemical, its primary value lies in its use as a precursor for the synthesis of more complex molecules, such as aromatic acylhydrazones, which have demonstrated excellent fungicidal activity and high selectivity indices against pathogens like C. neoformans . Researchers may utilize this compound to develop new chemical entities for evaluating biological activity and conducting structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3,5-dichloro-2-(difluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-3-1-4(7(13)14)6(5(10)2-3)15-8(11)12/h1-2,8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFYTVSXNGKBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid typically involves the chlorination and fluorination of a benzoic acid derivative. One common method includes the reaction of 3,5-dichlorobenzoic acid with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

    Esterification Products: Esters of this compound.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3,5-Dichloro-2-(difluoromethoxy)benzoic acid
  • Molecular Formula : C8H5Cl2F2O3
  • Molecular Weight : 253.03 g/mol

The compound features two chlorine atoms and a difluoromethoxy group attached to a benzoic acid core, which enhances its reactivity and potential biological activity.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in disease processes, such as inflammation and cancer progression. For instance, it has shown promise in inhibiting phospholipase A2, an enzyme linked to inflammatory responses.

Agricultural Science

This compound is also explored for its herbicidal properties. Research indicates that it can serve as an effective herbicide due to its ability to disrupt plant growth mechanisms.

  • Case Study : A study evaluated the herbicidal activity of various benzoic acid derivatives, including this compound, against common weeds. Results showed significant inhibition of weed growth at specific concentrations.

Material Science

In material science, this compound is utilized in the synthesis of new materials with enhanced properties. Its unique chemical structure allows for the development of polymers and coatings with improved stability and reactivity.

Research indicates several biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating key signaling pathways.
  • Antifibrotic Properties : Studies suggest that it may attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT), which is crucial in fibrosis development.
  • Cytotoxicity Against Cancer Cells : Preliminary findings indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or regulatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3,5-dichloro-2-(difluoromethoxy)benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound C₈H₄Cl₂F₂O₃ 256.03 (calculated) 3,5-Cl; 2-OCHF₂; COOH Not available High lipophilicity; potential agrochemical/pharmaceutical use
3,5-Dichlorobenzoic acid C₇H₄Cl₂O₂ 191.01 3,5-Cl; COOH 51-05-8 Herbicide intermediate; pKa ~2.8
4-(Difluoromethoxy)benzoic acid C₈H₆F₂O₃ 188.13 4-OCHF₂; COOH 4837-20-1 Used in fluorinated drug synthesis
3,5-Difluoro-2-methoxybenzoic acid C₈H₆F₂O₃ 188.13 3,5-F; 2-OCH₃; COOH 319-60-8 Lower logP than chloro analogs
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid C₇H₃Cl₂FO₃ 223.94 3,5-Cl; 4-F; 2-OH; COOH 189283-53-2 Higher acidity due to -OH group
3-Chloro-4-(difluoromethoxy)benzoic acid C₈H₅ClF₂O₃ 235.76 3-Cl; 4-OCHF₂; COOH EN300-312144 Intermediate in organic synthesis

Key Comparative Insights:

Substituent Effects on Acidity :

  • The carboxylic acid group (-COOH) in all compounds confers acidity. However, electron-withdrawing groups (e.g., -Cl, -F, -OCHF₂) enhance acidity by stabilizing the deprotonated form. For example, 3,5-dichlorobenzoic acid (pKa ~2.8) is significantly more acidic than unsubstituted benzoic acid (pKa ~4.2) .
  • The difluoromethoxy group (-OCHF₂) in the target compound likely further lowers the pKa compared to methoxy (-OCH₃) analogs due to stronger electron withdrawal .

Lipophilicity and Solubility :

  • Chlorine atoms increase lipophilicity (logP) compared to fluorine. For instance, 3,5-dichlorobenzoic acid (logP ~2.5) is more lipophilic than 3,5-difluoro-2-methoxybenzoic acid (logP ~1.8) .
  • The difluoromethoxy group in the target compound may enhance membrane permeability but reduce aqueous solubility compared to hydroxylated analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid .

Biological and Industrial Applications: 3,5-Dichlorobenzoic acid is a precursor in herbicide synthesis (e.g., chlorophenoxy acids) . Difluoromethoxy-substituted benzoic acids (e.g., 4-(difluoromethoxy)benzoic acid) are intermediates in fluorinated pharmaceuticals due to metabolic stability imparted by fluorine .

Synthetic Challenges: Introducing the difluoromethoxy group requires specialized fluorination reagents, such as diethylaminosulfur trifluoride (DAST), which are less commonly used than chlorination agents .

Research Findings and Gaps

  • Structural Analogs in Pharmacology : Compounds like 4-hydroxybenzoic acid () and caffeic acid () exhibit antioxidant and anti-inflammatory properties, suggesting that halogenated analogs like the target compound may have modified bioactivity .
  • Safety Profiles : Related fluorinated compounds (e.g., 3,5-difluoro-2-methylbenzoic acid) are associated with respiratory and dermal hazards, indicating that the target compound may require stringent handling protocols .

Biological Activity

3,5-Dichloro-2-(difluoromethoxy)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H4Cl2F2O3C_8H_4Cl_2F_2O_3 and a molecular weight of 257.02 g/mol. Its structure features two chlorine atoms and a difluoromethoxy group attached to a benzoic acid backbone, which contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can disrupt normal cellular processes.
  • Receptor Modulation : It may modulate receptor activity by interacting with receptor binding sites, thereby influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may serve as potential anticancer agents. For example, structural analogs have shown significant inhibitory effects on various cancer cell lines, with IC50 values in the micromolar range .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in animal models. Studies have shown that it can inhibit LPS-induced pulmonary neutrophilia in mice at doses as low as 1.0 mg/kg .
  • Antimicrobial Properties : Some studies have explored the antimicrobial activity of similar compounds, indicating that they may possess beneficial effects against bacterial and fungal pathogens .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 values ranging from 2.6 to 3.9 μM across various cell lines
Anti-inflammatoryInhibition of LPS-induced neutrophilia at 1.0 mg/kg
AntimicrobialNotable activity against specific bacterial strains

Structural Activity Relationship (SAR)

The presence of the difluoromethoxy group and chlorine atoms significantly influences the compound's reactivity and interactions with biological targets. SAR studies have shown that modifications to these groups can enhance or diminish biological activity, guiding future drug design efforts.

Table 2: Structural Comparisons

Compound NameMolecular FormulaUnique Features
This compoundC8H4Cl2F2O3C_8H_4Cl_2F_2O_3Chlorine at positions 3 and 5
Methyl 3,5-dichloro-2-(difluoromethoxy)benzoateC9H6Cl2F2O3C_9H_6Cl_2F_2O_3Methyl ester derivative
Similar dichloro-difluoromethoxy derivativesVariesDifferent substitution patterns

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 3,5-dichloro-2-(difluoromethoxy)benzoic acid?

Methodological Answer:
The compound is typically synthesized via a multi-step halogenation and etherification sequence. A common approach involves reacting 3,5-dichloro-2-hydroxybenzoic acid with a difluoromethylating agent (e.g., chlorodifluoromethane) under alkaline conditions to introduce the difluoromethoxy group . Another method starts with 3,5-dichloro-2-(difluoromethoxy)benzaldehyde, which is oxidized to the carboxylic acid using oxidizing agents like KMnO₄ or CrO₃ under controlled acidic conditions . Reaction optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis of intermediates .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key parameters include:

  • Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance difluoromethoxy group incorporation .
  • Temperature Control: Reflux conditions (e.g., 80–100°C in DMSO) improve reaction kinetics but must avoid thermal decomposition .
  • Workup Procedures: Precipitation in ice-water followed by recrystallization (water-ethanol mixtures) removes unreacted starting materials and byproducts .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) isolates high-purity product .

Basic Characterization: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent patterns (e.g., difluoromethoxy CF₂ splitting at ~120 ppm in ¹⁹F NMR) .
  • Mass Spectrometry: High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M-H]⁻ peak at m/z 281.94 for C₈H₄Cl₂F₂O₃) .
  • FT-IR: Peaks at ~1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F/C-O stretches) validate functional groups .

Advanced Characterization: How can computational modeling predict reactivity or interaction mechanisms?

Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software optimizes molecular geometry (B3LYP/6-311+G(d,p) basis set) to map electron density and Fukui indices, predicting sites for electrophilic/nucleophilic attack .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes like COX-2), guiding structure-activity relationship (SAR) studies .

Basic Biological Activity: What assays evaluate antimicrobial properties?

Methodological Answer:

  • Agar Dilution Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL concentrations. MIC values are determined after 24-hour incubation .
  • Time-Kill Curves: Monitor bacterial viability over 0–24 hours in liquid culture (LB broth) to assess bactericidal vs. bacteriostatic effects .

Advanced Biological Activity: How can researchers elucidate mechanisms of anticancer activity?

Methodological Answer:

  • Apoptosis Assays: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity kits (e.g., Promega Caspase-Glo®) quantify programmed cell death .
  • Transcriptomic Profiling: RNA-seq or qPCR arrays (e.g., Apoptosis RT² Profiler) identify dysregulated pathways (e.g., Bcl-2/Bax ratio) .
  • In Vivo Models: Xenograft studies in nude mice (e.g., HCT-116 colon cancer) evaluate tumor growth inhibition at 10–50 mg/kg doses .

Data Contradictions: How to address discrepancies in biological assay results across studies?

Methodological Answer:

  • Purity Verification: Use HPLC (≥95% purity) and LC-MS to rule out impurity interference (e.g., dichlorinated byproducts) .
  • Assay Standardization: Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) .
  • Solubility Controls: Ensure compound solubility in DMSO/PBS and use vehicle controls to exclude solvent artifacts .

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